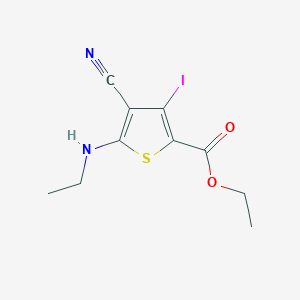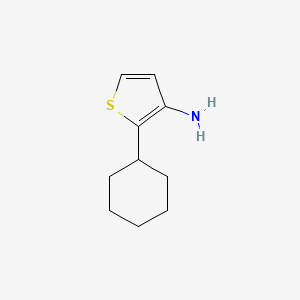
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with cyano, ethylamino, and iodide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a thiophene derivative followed by the introduction of cyano and ethylamino groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano or iodide groups.
Substitution: The iodide group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-5-(methylamino)-3-iodothiophene-2-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group.
Ethyl 4-cyano-5-(ethylamino)-3-bromothiophene-2-carboxylate: Similar structure but with a bromide group instead of an iodide group.
Ethyl 4-cyano-5-(ethylamino)-3-chlorothiophene-2-carboxylate: Similar structure but with a chloride group instead of an iodide group.
Uniqueness
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is unique due to the presence of the iodide group, which can influence its reactivity and interactions with other molecules. The combination of cyano, ethylamino, and iodide groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
1956382-78-7 |
|---|---|
Molecular Formula |
C10H11IN2O2S |
Molecular Weight |
350.18 g/mol |
IUPAC Name |
ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3 |
InChI Key |
GVAOWJYXJUZXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)
